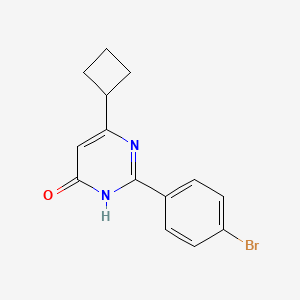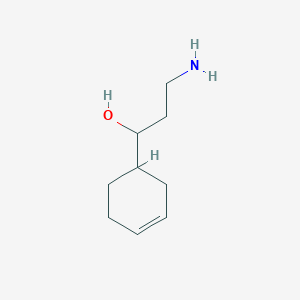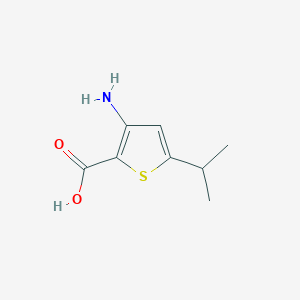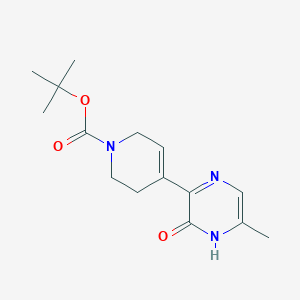
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C8H8Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, a cyclopropyl group at position 5, and a methyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine typically involves the chlorination of 5-cyclopropyl-6-methylpyrimidine. One common method is the reaction of 5-cyclopropyl-6-methylpyrimidine with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dechlorinated pyrimidines.
Coupling Reactions: Complex pyrimidine derivatives with extended conjugation or additional functional groups.
Scientific Research Applications
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: It is explored as a precursor for agrochemicals, including herbicides and fungicides.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine depends on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Electron Transport: In materials science, the compound facilitates electron transport in organic electronic devices due to its conjugated structure.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dichloro-5-methylpyrimidine: Lacks both the cyclopropyl and methyl groups, resulting in different electronic and steric properties.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can influence its reactivity and applications.
Uniqueness
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine is unique due to the presence of the cyclopropyl group, which introduces significant steric hindrance and affects the compound’s reactivity and binding properties. This structural feature can enhance its selectivity and potency in biological applications, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C8H8Cl2N2 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
2,4-dichloro-5-cyclopropyl-6-methylpyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c1-4-6(5-2-3-5)7(9)12-8(10)11-4/h5H,2-3H2,1H3 |
InChI Key |
XZFHRBKJSMNJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid](/img/structure/B13206256.png)


![2-[(3-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13206282.png)

![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate](/img/structure/B13206294.png)
![Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13206300.png)
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)


![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)


